molecular formula C25H26N2O B14208045 2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide CAS No. 827308-73-6

2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B14208045
CAS No.: 827308-73-6
M. Wt: 370.5 g/mol
InChI Key: WKTXZFQHIRHKSL-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoindoline ring system and a diphenylpropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide typically involves the following steps:

    Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide using a reducing agent such as lithium aluminum hydride.

    Attachment of Diphenylpropyl Group: The diphenylpropyl group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor.

    Formation of Acetamide Moiety: The final step involves the acylation of the isoindoline derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halide precursors and nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3-phenylpropyl)acetamide: Similar structure but with a single phenyl group.

    2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)propionamide: Similar structure but with a propionamide moiety.

Uniqueness

2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide is unique due to the presence of both the isoindoline ring and the diphenylpropyl group, which confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

827308-73-6

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide

InChI

InChI=1S/C25H26N2O/c28-25(19-27-17-22-13-7-8-14-23(22)18-27)26-16-15-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2,(H,26,28)

InChI Key

WKTXZFQHIRHKSL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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